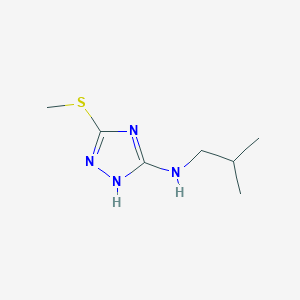
N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine is a useful research compound. Its molecular formula is C7H14N4S and its molecular weight is 186.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 186.09391764 g/mol and the complexity rating of the compound is 131. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(2-Methylpropyl)-3-(methylsulfanyl)-1H-1,2,4-triazol-5-amine is a derivative of the 1,2,4-triazole family, which has garnered attention due to its diverse biological activities. The triazole ring structure is known for its presence in various pharmaceuticals, particularly antifungal and antibacterial agents. This article explores the biological activity of this specific compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazole ring with a methylsulfanyl group and a branched alkyl chain. Its chemical formula can be represented as C₇H₁₄N₄S. The presence of the thioether functional group (methylsulfanyl) is significant as it may enhance lipophilicity and biological activity.
Antimicrobial Activity
Research indicates that 1,2,4-triazole derivatives exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, including this compound, it was found to possess noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve inhibition of fungal cytochrome P450 enzymes, which are crucial for ergosterol synthesis in fungal cell membranes .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 8 µg/mL |
| This compound | Escherichia coli | 16 µg/mL |
| Fluconazole | Candida albicans | 0.5 µg/mL |
Anti-inflammatory Activity
In addition to its antimicrobial properties, this compound has been evaluated for anti-inflammatory effects. Studies demonstrated that it could significantly reduce the release of pro-inflammatory cytokines such as TNF-α and IL-6 in stimulated peripheral blood mononuclear cells (PBMCs). This suggests a potential role in the treatment of inflammatory diseases .
Table 2: Cytokine Release Inhibition by Triazole Derivatives
| Compound Name | Cytokine | Inhibition (%) |
|---|---|---|
| This compound | TNF-α | 75% |
| This compound | IL-6 | 60% |
| Control (No Treatment) | TNF-α | 0% |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cellular processes such as DNA synthesis and repair.
- Cytokine Modulation : By modulating cytokine release from immune cells, it can alter inflammatory responses.
- Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, leading to disruption and cell death.
Case Studies
A recent study published in Pharmaceutical Biology examined the efficacy of several triazole derivatives in treating infections caused by resistant bacterial strains. Among these derivatives was this compound. The study concluded that this compound displayed promising results against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, showcasing its potential as a lead compound for further development .
Propriétés
IUPAC Name |
N-(2-methylpropyl)-3-methylsulfanyl-1H-1,2,4-triazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4S/c1-5(2)4-8-6-9-7(12-3)11-10-6/h5H,4H2,1-3H3,(H2,8,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCLEBVNZRYMCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=NC(=NN1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














